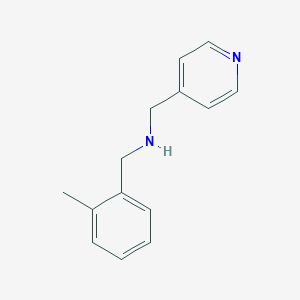

(2-Methylbenzyl)(pyridin-4-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQUMWQESDDFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylbenzyl Pyridin 4 Ylmethyl Amine and Its Analogs

Reductive Amination Approaches to Secondary Amine Formation

Reductive amination is a highly efficient and widely utilized method for the synthesis of primary, secondary, and tertiary amines. acs.orgtminehan.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acs.orgmasterorganicchemistry.com For the synthesis of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine, this would involve the reaction of 2-methylbenzaldehyde with pyridin-4-ylmethanamine, or alternatively, pyridine-4-carbaldehyde with 2-methylbenzylamine. This method is generally preferred over alkylation due to its high selectivity, which avoids the common problem of overalkylation. tminehan.com

The reduction of the imine intermediate in reductive amination can be achieved through two principal pathways: catalytic hydrogenation or the use of hydride reducing agents.

Catalytic Hydrogenation: This classic method employs molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. acs.org Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C) or as Raney nickel. wikipedia.orgnih.gov Palladium is particularly versatile, as its catalytic activity stems from its ability to adsorb hydrogen gas, creating active hydride species that efficiently reduce the C=N bond of the imine intermediate. wikipedia.org This approach is considered a "green" chemistry method due to its high atom economy and the use of an inexpensive reductant. researchgate.net The reaction is typically carried out under mild conditions and demonstrates excellent selectivity. wikipedia.org

Hydride-Mediated Reductions: This approach utilizes stoichiometric metal hydride reagents to reduce the imine or iminium ion. These reagents offer a milder and often more chemoselective alternative to catalytic hydrogenation, tolerating a wider array of functional groups that might be sensitive to reduction by H₂/metal catalysts. nih.gov The reaction proceeds via the in situ formation of the imine from the aldehyde and amine, which is then immediately reduced by the hydride agent present in the reaction mixture. masterorganicchemistry.com Common hydride reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edu More specialized hydride reagents, such as zirconocene hydrides, have also been developed for the highly chemo- and stereoselective reduction of imines. acs.org

The choice of reducing agent and reaction conditions is critical for the success of a reductive amination reaction. The reactivity of the carbonyl compound, the nucleophilicity of the amine, and the stability of the imine intermediate all influence the outcome.

Sodium Borohydride (NaBH₄): A cost-effective and common reducing agent, NaBH₄ is effective for reducing imines. However, it can also reduce the starting aldehyde or ketone, particularly under acidic conditions. Its use often requires careful control of pH or conducting the reaction in solvents like methanol, which can facilitate rapid imine formation. harvard.eduredalyc.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder than NaBH₄ and is particularly effective at reducing iminium ions over carbonyl groups, especially under mildly acidic conditions (pH 6-7). harvard.edu This selectivity allows the reaction to be performed as a one-pot process with all reagents combined. masterorganicchemistry.com Despite its effectiveness, the high toxicity of NaBH₃CN and its cyanide byproducts is a significant drawback. harvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often considered the reagent of choice for reductive amination, NaBH(OAc)₃ is a mild and selective reducing agent that does not readily reduce aldehydes or ketones. harvard.eduorganic-chemistry.org It is particularly effective for reactions involving weakly basic amines and is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). organic-chemistry.orgresearchgate.net Acetic acid can be used as a catalyst, especially in reactions involving ketones. harvard.edu Its high functional group tolerance and non-toxic nature make it a superior alternative to NaBH₃CN. masterorganicchemistry.com

Amine-Borane Complexes: Reagents like pyridine-borane (PYB) and tert-butylamine-borane (TBAB) are stable, mild reducing agents effective for reductive aminations. researchgate.net They are particularly useful when acidic or aqueous media are required, as they are stable up to a pH of 5. researchgate.netresearchgate.net

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd, Pt, Ni | H₂ gas (1-5 atm), MeOH or EtOH, Room Temp to 80°C | High atom economy, inexpensive reductant, "green" method. acs.orgresearchgate.net | Requires specialized hydrogenation equipment; may reduce other functional groups. researchgate.net |

| Sodium Borohydride (NaBH₄) | MeOH or EtOH, often with acid catalyst (e.g., boric acid), Room Temp. redalyc.orgorganic-chemistry.org | Inexpensive and readily available. | Can reduce starting carbonyl; requires careful pH control. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7, Room Temp. | Highly selective for iminium ions over carbonyls. masterorganicchemistry.comharvard.edu | Highly toxic; generates cyanide waste. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, or MeCN, often with AcOH catalyst, Room Temp. harvard.eduorganic-chemistry.org | Mild, highly selective, non-toxic, broad functional group tolerance. researchgate.net | More expensive than NaBH₄. |

Amine Alkylation Strategies

Amine alkylation involves the direct formation of a carbon-nitrogen bond through the reaction of an amine nucleophile with an alkyl electrophile. While conceptually straightforward, this approach often faces challenges with selectivity.

The synthesis of secondary amines can be attempted via a nucleophilic substitution (Sₙ2) reaction between a primary amine and a primary alkyl halide. tminehan.comlibretexts.org For the target compound, this could be achieved by reacting 2-methylbenzylamine with 4-(chloromethyl)pyridine or pyridin-4-ylmethanamine with 2-methylbenzyl chloride.

The primary drawback of this method is overalkylation . nih.govlibretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide. masterorganicchemistry.comyoutube.com This leads to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt, resulting in a mixture of products and low yields of the desired secondary amine. tminehan.comlibretexts.orgyoutube.com While using a large excess of the starting amine can favor monoalkylation, this is often impractical if the amine is valuable. tminehan.com

The Gabriel synthesis is a classic method that circumvents the issue of overalkylation by using a protected form of ammonia (B1221849). masterorganicchemistry.com In the traditional reaction, potassium phthalimide acts as an ammonia surrogate, reacting with a primary alkyl halide to form an N-alkylphthalimide. wikipedia.orgchemistrysteps.com Subsequent hydrolysis or, more mildly, hydrazinolysis, liberates the primary amine. youtube.comwikipedia.org

While the standard Gabriel synthesis yields primary amines, modifications have been developed to access secondary amines. wikipedia.org These often involve using alternative "ammonia surrogates" that can be sequentially alkylated. youtube.com For instance, a differentially protected imido dicarbonate can be alkylated once, deprotected, and then subjected to a second, different alkylation before final deprotection to yield an unsymmetrical secondary amine. youtube.com This multi-step approach significantly expands the scope of the Gabriel synthesis but adds complexity compared to a one-pot reductive amination.

The Mitsunobu reaction is a powerful tool for forming C-O, C-S, and C-N bonds from primary or secondary alcohols with complete inversion of stereochemistry. organic-chemistry.orgalfa-chemistry.com The reaction involves the in situ activation of an alcohol with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). alfa-chemistry.comacsgcipr.org This activated alcohol is then displaced by a suitable nucleophile in an Sₙ2 fashion. acsgcipr.org

For amine synthesis, the nucleophile must typically be acidic enough to protonate the azodicarboxylate intermediate. organic-chemistry.orgalfa-chemistry.com Therefore, traditional Mitsunobu aminations employ nitrogen nucleophiles like phthalimide (in a variation of the Gabriel synthesis) or hydrazoic acid, which require a subsequent deprotection or reduction step to yield the final amine. organic-chemistry.org

However, recent advancements have expanded the reaction's scope to include less acidic and even basic amines as nucleophiles. researchgate.net The use of highly nucleophilic N-heterocyclic phosphines (NHPs) in place of PPh₃ can promote the desired reaction pathway, allowing primary amines to act directly as nucleophiles to form secondary amines. researchgate.netacs.org This provides a direct route to this compound by reacting either 2-methylbenzyl alcohol with pyridin-4-ylmethanamine or pyridin-4-ylmethanol with 2-methylbenzylamine under modified Mitsunobu conditions.

| Component | Common Reagents | Function |

|---|---|---|

| Phosphine (Reductant) | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃), N-Heterocyclic Phosphines (NHPs) | Activates the azodicarboxylate and the alcohol. organic-chemistry.orgacs.org |

| Azodicarboxylate (Oxidant) | Diethylazodicarboxylate (DEAD), Diisopropylazodicarboxylate (DIAD), 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | Forms the key betaine intermediate with the phosphine. alfa-chemistry.comresearchgate.net |

| Nitrogen Nucleophile | Phthalimide, Hydrazoic Acid (HN₃), Sulfonamides, Primary Amines (with modified conditions) | Displaces the activated alcohol to form the C-N bond. organic-chemistry.orgacs.org |

Condensation Reactions for Related Pyridine-Derived Schiff Bases

The synthesis of Schiff bases, characterized by the C=N imine functional group, is a fundamental step in the formation of many amine compounds. These reactions typically involve the condensation of a primary amine with an aldehyde or a ketone. researchgate.net For pyridine-derived structures, this often entails reacting a pyridine (B92270) carboxaldehyde with a suitable amine or a diamino pyridine with an aldehyde.

A notable approach involves the catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through a sequential imine condensation–isoaromatization pathway to produce 2-benzyl N-substituted anilines. nih.gov This method highlights a direct route to constructing aniline derivatives under mild conditions. nih.gov

Various methods have been developed for Schiff base synthesis, including refluxing in ethanol, stirring, grinding, and microwave irradiation. scirp.org The choice of method can significantly influence reaction time, yield, and environmental impact. For instance, the synthesis of a Schiff base from 4-formylpyridine and p-anisidine using a stirrer method with water as the solvent resulted in a 99.86% yield. researchgate.net

The following table summarizes conditions and outcomes for the synthesis of related pyridine-derived Schiff bases:

| Reactants | Method/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-formylpyridine and p-anisidine | Stirrer method | Water | 99.86% | researchgate.net |

| 2,6-diaminopyridine and various aromatic amines/aldehydes | Microwave irradiation | Not specified (implied solvent-free) | Moderate | scirp.org |

| (E)-2-benzylidenecyclohex-3-en-1-one and 4-methoxybenzylamine | Catalyst- and additive-free heating | Toluene | 52% | nih.gov |

Advanced and Green Synthetic Techniques

In recent years, the principles of green chemistry have increasingly guided the development of new synthetic protocols, emphasizing efficiency, safety, and the reduction of environmental pollution. scirp.org

Solvent-Free and Environmentally Conscious Methods

Solvent-free synthesis is a cornerstone of green chemistry, offering benefits such as high yields in short reaction times. researchgate.net Microwave-assisted synthesis, in particular, has been recognized as an effective green chemistry tool. nih.govacs.org This technique can significantly accelerate reactions, leading to pure products with excellent yields in a fraction of the time required by conventional heating methods. nih.govacs.org

For example, the synthesis of novel pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation in ethanol, resulting in yields between 82% and 94% in just 2-7 minutes. nih.govacs.org Another green approach utilizes natural acid catalysts, such as lemon juice or cashew shell extract, for the synthesis of Schiff bases. indexcopernicus.comnih.gov Using lemon juice as a catalyst for the reaction of 2,6-diaminopyridine derivatives is experimentally simple, quick, clean, and high-yielding, avoiding traditional dehydrating agents like glacial acetic acid. researchgate.netindexcopernicus.com Similarly, cashew shell extract, containing anacardic acid, has been used as a natural catalyst in solvent-free microwave-assisted synthesis of Schiff bases, achieving excellent yields in 80-120 seconds. nih.gov

Water is also employed as a green solvent. An eco-friendly protocol for synthesizing Schiff bases from 5-(pyridin-yl)-3-amino-1,2,4-triazoles and substituted salicylic aldehydes was developed using water as the solvent under microwave irradiation, achieving high yields and easy product isolation. nih.gov

| Reaction Type | Green Technique | Key Features | Yield | Reference |

|---|---|---|---|---|

| Pyridine derivative synthesis | Microwave-assisted, one-pot, four-component reaction | Ethanol solvent, short reaction time (2-7 min) | 82-94% | nih.govacs.org |

| Schiff base synthesis from 2,6-diaminopyridine | Natural catalyst (lemon juice) | Economical, safe, eco-friendly | High | researchgate.netindexcopernicus.com |

| Schiff base synthesis | Microwave-assisted, natural catalyst (cashew shell extract) | Solvent-free, very short reaction time (80-120 s) | 80-88% | nih.gov |

| Pyridine-derived Schiff base synthesis | Microwave-assisted | Water as solvent | High (e.g., 82% after 1 hr) | nih.gov |

Metal-Catalyzed Alkylation and Dehydrogenative Cross-Coupling

Metal-catalyzed reactions provide powerful tools for forming carbon-nitrogen and carbon-carbon bonds. Transition-metal-catalyzed alkylation of methyl heteroarenes using alcohols is a green transformation that has seen significant development. researchgate.net Catalysts based on both noble metals (Ir, Ru) and earth-abundant metals (Fe, Mn) have been effectively used in these reactions. researchgate.net For instance, an iron-catalyzed reaction of 2-methylpyridine N-oxide with benzyl (B1604629) alcohol yielded the deoxygenated alkylated product, 2-phenethylpyridine. researchgate.net

Cross-dehydrogenative coupling (CDC) is a particularly atom-economical strategy that avoids the pre-functionalization of substrates. nih.gov This approach enables the direct formation of bonds by removing two hydrogen atoms. Copper-promoted CDC has been used to couple the sp² C-H bonds of polyfluoroarenes with the unactivated sp³ C-H bonds of amides, a process enabled by a pyridine directing group. nih.gov

Furthermore, copper-catalyzed dehydrogenative coupling reactions have been employed for the synthesis of imines from the homo-coupling of amines and amides from the cross-coupling of amines with alcohols. rsc.org A copper-based metal-organic framework (Cu-MOF) has been shown to be an efficient and recyclable heterogeneous catalyst for these transformations under mild, room-temperature conditions. rsc.org Manganese pincer complexes have also been utilized to catalyze the acceptorless dehydrogenative coupling of 2-aminoalcohols to form pyrazines and the coupling of 1,2-diaminobenzene with 1,2-diols to synthesize quinoxalines, with hydrogen gas and water as the only byproducts. acs.org

Purification and Yield Optimization Strategies

Optimizing the yield and purity of the final product is a critical aspect of chemical synthesis. In the context of pyridine derivatives, several strategies can be employed. The choice of synthetic route itself is paramount. For instance, in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate, the C-N bond formation using 2-chloro-4-(pyridin-3-yl)pyrimidine and 2-methyl-5-nitroaniline gave good yield and purity. google.com

For solvent-free reactions, purification often involves washing the solid products with appropriate solvents like petroleum ether and hot ethanol to remove unreacted starting materials and byproducts. scirp.org Recrystallization is another common technique used to obtain highly pure products, as seen in the Hantzsch-like condensation for pyridine synthesis where yields were determined after this step.

In microwave-assisted syntheses, the high purity of the crude product can simplify the work-up procedure. For reactions conducted in water, product isolation can sometimes be achieved by simple filtration. nih.gov For reactions using natural catalysts like cashew shell extract, the reaction mass is typically worked up using a solvent like ethyl acetate. nih.gov The recyclability of catalysts, such as the Cu-MOF used in dehydrogenative coupling, also contributes to process optimization by reducing costs and waste. rsc.org

The following table outlines various purification and optimization strategies:

| Strategy | Application/Method | Key Benefit | Reference |

|---|---|---|---|

| Washing | Washing solid products with petroleum ether and hot ethanol. | Removal of impurities from solvent-free reactions. | scirp.org |

| Recrystallization | Purification of functionalized pyridines from Hantzsch-like condensation. | Achieves high purity; allows for accurate yield determination. | |

| Catalyst Recycling | Reuse of Cu-MOF catalyst in dehydrogenative coupling reactions. | Reduces cost and waste; improves process efficiency. | rsc.org |

| Solvent-based Work-up | Using ethyl acetate to process the reaction mass from microwave/natural catalyst synthesis. | Effective isolation of the product from the reaction mixture. | nih.gov |

| Route Selection | Choosing a C-N bond formation strategy over a pyrimidine cyclization at high temperatures. | Improves yield, purity, and suitability for large-scale synthesis. | google.com |

Advanced Spectroscopic and Structural Characterization of 2 Methylbenzyl Pyridin 4 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons.

For (2-Methylbenzyl)(pyridin-4-ylmethyl)amine, a ¹H NMR spectrum would be expected to display several distinct signals corresponding to the different sets of protons. The aromatic region would show complex multiplets for the protons on the 2-methylbenzyl and pyridinyl rings. The aliphatic region would feature singlets for the methyl and methylene (B1212753) protons, with their chemical shifts influenced by the adjacent nitrogen and aromatic systems. The amine (N-H) proton would likely appear as a broad singlet, though its visibility and chemical shift can be highly dependent on the solvent and sample concentration.

Table 1: Expected ¹H NMR Signal Assignments for this compound

| Structural Fragment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Proton Assignment |

|---|---|---|---|

| Pyridine (B92270) Ring | ~8.5-8.6 | Doublet | Protons ortho to Nitrogen (H-2', H-6') |

| Pyridine Ring | ~7.2-7.4 | Doublet | Protons meta to Nitrogen (H-3', H-5') |

| Benzyl (B1604629) Ring | ~7.1-7.3 | Multiplet | Aromatic Protons |

| Methylene Bridge | ~3.8 | Singlet | Pyridin-4-ylCH₂ -N |

| Methylene Bridge | ~3.7 | Singlet | 2-Methylbenzyl-CH₂ -N |

| Methyl Group | ~2.3 | Singlet | CH₃ -Benzyl |

Note: The chemical shifts are estimates based on typical values for similar structural motifs and are subject to solvent effects and the specific electronic interactions within the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon environments.

In the ¹³C NMR spectrum of this compound, distinct signals would be anticipated for each carbon atom. The aromatic carbons of the pyridine and benzyl rings would resonate in the downfield region (typically 120-160 ppm). The carbons of the two methylene bridges would appear in the midfield region (~40-60 ppm), while the methyl carbon would be found in the upfield region (~20 ppm). A predicted ¹³C NMR spectrum suggests the presence of multiple unique carbon environments. np-mrd.org

Table 2: Expected ¹³C NMR Signal Assignments for this compound

| Structural Fragment | Expected Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|---|

| Pyridine Ring | ~150 | Carbons ortho to Nitrogen (C-2', C-6') |

| Pyridine Ring | ~124 | Carbons meta to Nitrogen (C-3', C-5') |

| Pyridine Ring | ~148 | Quaternary Carbon (C-4') |

| Benzyl Ring | ~136-138 | Quaternary Carbons (C-1, C-2) |

| Benzyl Ring | ~126-130 | Aromatic CH Carbons |

| Methylene Bridge | ~55 | Pyridin-4-ylC H₂-N |

| Methylene Bridge | ~52 | 2-Methylbenzyl-C H₂-N |

Note: The chemical shifts are estimates based on predicted data and typical values for similar compounds. np-mrd.org

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, confirming which protons are adjacent to one another, particularly within the aromatic spin systems of the benzyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that bears protons.

Specific 2D NMR data for this compound is not available in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the molecular vibrations of a compound. It is particularly effective for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule and is excellent for identifying functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching for the secondary amine, C-H stretching for the aromatic and aliphatic (methyl and methylene) groups, C=C and C=N stretching within the aromatic rings, and C-N stretching vibrations. Data from related structures like 4-(Aminomethyl)pyridine (B121137) show characteristic peaks for these groups. nist.govnist.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 (broad) | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine and Benzyl Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | CH₃ and CH₂ Groups |

| C=C / C=N Stretch | 1450 - 1600 | Aromatic Rings |

Note: These are generalized ranges and the exact positions can vary.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. Vibrations that are strong in Raman are often weak in IR, and vice-versa. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C-C bonds within the aromatic rings and the carbon backbone.

A Raman spectrum of this compound would be expected to prominently feature bands corresponding to the symmetric stretching vibrations of the aromatic rings. While specific experimental data is unavailable for the target compound, spectra of related molecules like 2-Pyridinemethanamine confirm the utility of Raman for identifying pyridine ring vibrations. nih.gov

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group / Moiety |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine and Benzyl Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | CH₃ and CH₂ Groups |

| Ring Breathing (Symmetric) | ~1000 | Pyridine and Benzyl Rings |

Note: These are generalized ranges based on typical values for the constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound are characterized by transitions occurring within its aromatic systems: the 2-methylbenzyl and pyridinyl moieties. In a relevant study on the building block, pyridin-4-ylmethanamine, a frequency shift effect is noted when it interacts with other amines, leading to changes in its absorption spectrum biosynth.com. This suggests that the electronic transitions of the parent compound are sensitive to its molecular environment biosynth.com.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene (B151609) and pyridine rings. The substitution on the benzene ring (the methyl group) and the nitrogen atom in the pyridine ring can influence the energy of these transitions. While specific experimental maxima (λmax) for this compound are not detailed in the available literature, analysis of related structures provides insight into the expected spectral regions. For instance, studies on pyrido[2,3,4-kl]acridines, which also contain nitrogen heterocyclic rings, utilize TD-DFT calculations to link electronic density variations with UV-Visible spectroscopic properties, a method that could be applied here for predictive analysis acs.org.

Table 1: Expected Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Pyridine Ring | ~250-270 nm |

| π → π* | Benzene Ring | ~260-280 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural composition through fragmentation analysis. The empirical formula of the compound is C₁₄H₁₆N₂, yielding a calculated molecular weight of approximately 212.29 g/mol sigmaaldrich.com.

In mass spectrometry using electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 212. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would involve:

Benzylic Cleavage: Scission of the C-N bond between the methylene bridge and the amine nitrogen is highly probable. This can lead to the formation of a stable tropylium (B1234903) ion (m/z 91) from the 2-methylbenzyl fragment or a related C₈H₉⁺ fragment (m/z 105).

Pyridinylmethyl Cleavage: Another primary fragmentation is the formation of the pyridin-4-ylmethyl cation (m/z 92) or a neutral pyridine-4-carbaldehyde radical. The NIST mass spectrometry data for the related fragment 4-(aminomethyl)pyridine shows characteristic peaks that can help in identifying this part of the molecule nist.gov.

Loss of Hydrogen: Cleavage adjacent to the nitrogen atom can result in an [M-1]⁺ ion at m/z 211, which is a common feature in the mass spectra of amines stenutz.eu.

General studies on the mass spectral fragmentation of amines and their derivatives confirm these predicted pathways, highlighting the diagnostic value of specific fragment ions and neutral losses stenutz.eunih.gov.

Table 2: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 212 | [C₁₄H₁₆N₂]⁺ | Molecular Ion [M]⁺ |

| 211 | [C₁₄H₁₅N₂]⁺ | Loss of H radical [M-H]⁺ |

| 120 | [C₈H₁₀N]⁺ | Cleavage yielding the (2-methylbenzyl)amine fragment |

| 105 | [C₈H₉]⁺ | 2-Methylbenzyl cation |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While a specific crystal structure for this compound has not been reported, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics. Crystallographic studies on molecules containing the pyridin-4-ylmethyl moiety, such as N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, provide a robust model for its conformational and packing behavior nih.gov.

The crystal packing is anticipated to be governed by a network of weak intermolecular interactions, which are crucial for the stability of the three-dimensional lattice. Based on analogous structures, the following interactions are likely to be present:

C-H···π Interactions: The hydrogen atoms of the methylene bridges and the methyl group can act as donors in C-H···π interactions with the electron-rich faces of the pyridine and benzene rings of neighboring molecules. Such interactions are known to play a significant role in the stabilization of crystal structures containing aromatic rings nih.gov.

π···π Stacking: Parallel-slipped π-π stacking interactions are expected between adjacent pyridine rings and/or benzene rings. In a similar crystal, π-π interactions were observed with inter-centroid distances of approximately 3.6 to 3.7 Å, which is typical for such stabilizing contacts nih.gov.

Hydrogen Bonding: Although the secondary amine is a potential hydrogen bond donor, strong N-H···N or N-H···O bonds would only be present if co-crystallized with a suitable acceptor. In a pure crystal, weaker N-H···π or C-H···N interactions are more probable, with the pyridyl nitrogen being a likely acceptor nih.gov. While no sulfur is present for C-H···S interactions, these other non-covalent forces would be the primary drivers of the supramolecular assembly nih.gov.

Table 3: Intermolecular Interactions in the Predicted Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| C-H···π | Methylene (C-H), Methyl (C-H) | Pyridine Ring (π-system), Benzene Ring (π-system) | H···π distance ~2.5-2.9 Å |

| π···π Stacking | Pyridine Ring, Benzene Ring | Pyridine Ring, Benzene Ring | Inter-centroid distance ~3.5-3.8 Å, slipped parallel |

Scientific Literature Review: The Coordination Chemistry of this compound

A comprehensive search of publicly available scientific databases and research literature has revealed no published studies on the chemical compound this compound or its role in ligand chemistry and metal coordination.

While the compound, identified by the CAS Number 880809-54-1, is known and listed by commercial chemical suppliers, there is a notable absence of academic research detailing its synthesis, characterization, or its behavior as a ligand in the formation of metal complexes.

Consequently, the requested detailed analysis and data for the following sections cannot be provided:

Ligand Chemistry and Metal Coordination Studies

Synthesis and Characterization of Metal Complexes

Iron(III) Complexes

Although research exists for structurally similar but distinct ligands—such as isomers like (4-methylbenzyl)(pyridin-2-ylmethyl)amine or related dipicolylamine derivatives—extrapolating this data would be scientifically inaccurate and would not pertain to the specific compound . The precise substitution pattern of the methyl group at the 2-position of the benzyl (B1604629) ring and the methylene (B1212753) attachment at the 4-position of the pyridine (B92270) ring defines the unique steric and electronic properties of a ligand, which dictates its coordination behavior. Without specific studies on "(2-Methylbenzyl)(pyridin-4-ylmethyl)amine," any discussion of its metal complexes would be purely speculative.

This absence of data indicates a potential area for future research in the field of coordination chemistry. The synthesis of this ligand and the exploration of its complexes with various transition metals could yield novel structures and properties. However, as of the current date, no such research is available to be reported.

Research on "this compound" and its Coordination Chemistry Inconclusive

Despite a comprehensive search of available scientific literature and chemical databases, no specific research or data could be found on the coordination chemistry of the compound this compound.

Extensive searches were conducted to locate studies related to the synthesis, structural and spectroscopic properties, and supramolecular chemistry of coordination compounds involving this specific ligand. These searches, however, did not yield any publications or datasets pertaining to the metal complexes of this compound.

The investigation aimed to gather information for the following specific areas of study:

Supramolecular Chemistry Involving Coordination Compounds:

Bridging Ligand Architectures in Polymeric Systems

While research on related pyridine-containing ligands and their metal complexes is prevalent, the unique combination of a 2-methylbenzyl group and a pyridin-4-ylmethyl group attached to a secondary amine in this particular ligand does not appear to have been a subject of published research to date.

Consequently, it is not possible to provide an article on the ligand chemistry and metal coordination studies of this compound as per the requested outline, due to the absence of foundational scientific findings. Further research would be required to be initiated on this compound to generate the data necessary to fulfill such a request.

Computational and Theoretical Investigations of 2 Methylbenzyl Pyridin 4 Ylmethyl Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the properties of molecules. DFT methods calculate the electronic structure of a molecule to determine its properties. These calculations are typically performed using a specific functional (like B3LYP or B3PW91) and a basis set (such as 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. cymitquimica.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. This process would identify the most stable conformer of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine by exploring its potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For a flexible molecule like this, with multiple rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure among various possible local minima.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N (amine) | ~1.45 Å |

| C-C (benzyl) | ~1.51 Å | |

| C=N (pyridine) | ~1.34 Å | |

| C=C (pyridine) | ~1.39 Å | |

| C-H (aromatic) | ~1.08 Å | |

| Bond Angle | C-N-C (amine) | ~112° |

| H-N-C (amine) | ~110° | |

| C-C-N (benzyl) | ~114° | |

| Note: This table is illustrative and not based on published data for the specific compound. |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. In related pyridine (B92270) derivatives, this energy gap has been shown to be tunable by adding electron-donating or electron-withdrawing groups.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| EHOMO | -5.5 eV |

| ELUMO | -0.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Note: This table is illustrative and not based on published data for the specific compound. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions. For this compound, the nitrogen atom of the pyridine ring would be expected to be a region of high negative potential (red), making it a likely site for protonation or interaction with electrophiles.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method predicts the preferred orientation and conformation of the ligand within the protein's active site and estimates the binding affinity. Such studies are fundamental in structure-based drug design.

Prediction of Ligand-Protein Binding Modes and Active Site Interactions

Docking simulations would place this compound into the binding pocket of a selected protein target. The resulting binding mode would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The pyridine nitrogen and the secondary amine are potential hydrogen bond acceptors and donors, respectively.

π-π Stacking: Interactions between the pyridine and benzyl (B1604629) aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Histidine) in the protein's active site.

Hydrophobic Interactions: The methyl group and the benzyl ring can form favorable hydrophobic contacts within the binding pocket.

Pi-Cation Interactions: The pyridine ring could interact with positively charged residues like Lysine or Arginine.

The quality of the binding is often quantified by a docking score, which estimates the binding free energy; more negative scores typically indicate stronger binding affinity. Without a specified biological target, a hypothetical docking study cannot be detailed. However, related pyridine-2-methylamine derivatives have been docked into the active site of the MmpL3 protein, a target for antitubercular agents, showing key hydrogen bonds and π-π stacking interactions.

Estimation of Binding Affinities and Inhibition Constants (In Silico)

In the realm of computational drug design, the estimation of binding affinities and inhibition constants through in silico methods is a cornerstone for predicting the potential efficacy of a compound. For this compound, molecular docking simulations are the primary tool to predict its binding mode and affinity to a specific protein target. This process involves the computational placement of the ligand into the binding site of a receptor.

Molecular docking studies on related pyridine derivatives have demonstrated the utility of this approach. For instance, in a study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, molecular docking was used to screen a virtual library of compounds. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a qualitative measure of the interaction strength between the ligand and the protein. A more negative binding energy generally indicates a more favorable interaction.

The inhibition constant (Ki) can be estimated from the binding affinity. While docking scores provide a rapid assessment, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can yield more accurate predictions of binding free energies, which are directly related to Ki.

To illustrate, a hypothetical molecular docking study of this compound against a target kinase could yield the following type of data:

| Parameter | Predicted Value |

| Docking Score (kcal/mol) | -8.5 |

| Estimated Binding Energy (kcal/mol) | -60.2 |

| Predicted Inhibition Constant (Ki) (nM) | 150 |

| Interacting Residues | Tyr124, Phe43, Asp46 |

| Hydrogen Bonds | 2 |

| Pi-Pi Interactions | 1 |

This table is illustrative and does not represent experimentally validated data for this compound.

Identification of Druggable Pockets in Target Proteins

The identification of druggable pockets on a target protein is a critical step in structure-based drug design. A druggable pocket is a cavity on the protein's surface with suitable size, shape, and chemical characteristics to bind a small molecule with high affinity and specificity. For this compound, computational tools are employed to identify and characterize potential binding sites on its target proteins.

Algorithms can analyze the protein's three-dimensional structure to detect pockets and assess their "druggability" based on various parameters, including volume, surface area, enclosure, and hydrophobicity. Some proteins possess "cryptic" binding sites that are not apparent in the unbound state but become accessible upon ligand binding. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a protein and reveal such cryptic pockets.

The process of identifying a druggable pocket for a ligand like this compound would involve:

Pocket Detection: Using software to identify all potential cavities on the target protein's surface.

Druggability Assessment: Scoring these pockets based on their physicochemical properties.

Ligand Docking: Docking this compound into the most promising pockets to assess the fit and potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation of Molecular Descriptors with Biological Activity

For a series of compounds including this compound, a QSAR model would be developed by correlating various molecular descriptors with their experimentally determined biological activity (e.g., IC50 values). Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

In a study on pyridine derivatives, QSAR models were successfully developed using multiple linear regression (MLR). chemrevlett.comchemrevlett.com The statistical quality of the model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds.

A typical QSAR study on derivatives of this compound might identify the following descriptors as being significantly correlated with biological activity:

| Molecular Descriptor | Type | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Molar Refractivity (SMR) | Steric | Positive |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Electronic | Negative |

| Topological Polar Surface Area (TPSA) | Physicochemical | Negative |

This table is illustrative. The specific descriptors and their correlations would depend on the particular biological activity and the set of compounds being studied.

The resulting QSAR equation allows for the prediction of the biological activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. For example, a QSAR study on 5-substituted (arylmethylene) pyridin-2-amine derivatives revealed that lipophilic and steric parameters are important for their antibacterial activity. researchgate.net

In Silico Prediction of Pharmacological Parameters

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate like this compound. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures in drug development.

Various computational models, many of which are based on QSAR principles, are available to predict a wide range of pharmacological parameters. For instance, a study on pyridine derivatives utilized in silico methods to evaluate their ADMET properties. chemrevlett.comchemrevlett.com Similarly, the ADMET properties of sulfonamide derivatives containing a pyridine moiety have been predicted computationally. nih.gov

The following table provides an example of the types of pharmacological parameters that can be predicted for this compound using in silico tools:

| ADMET Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate | Reasonable absorption across the intestinal wall |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low | Limited penetration into the central nervous system |

| Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4 |

| Excretion | ||

| Renal Clearance | Moderate | Excreted partially through the kidneys |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low carcinogenic potential |

This table is for illustrative purposes. The actual values would be obtained from specific prediction software.

These in silico predictions provide a comprehensive pharmacological profile of this compound, enabling a preliminary assessment of its drug-like properties and potential liabilities. researchgate.netmdpi.comnih.govresearchgate.net

Biochemical and Biological Interaction Studies in Vitro, Non Clinical Focus

Enzyme Inhibition Potential and Mechanistic Insights

The core structure of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine, featuring a benzylamine (B48309) group linked to a pyridine (B92270) ring, is a recurring motif in various biologically active molecules. Research into these related compounds suggests potential inhibitory activity against several key enzymes.

Bacterial Cell Division Protein FtsZ Inhibition

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, making it an attractive target for novel antibiotics. mdpi.comnih.gov Inhibition of FtsZ disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to cell filamentation and eventual death. researchgate.net Various small molecules, including derivatives with benzamide (B126) and benzyl (B1604629) structures, have been explored as FtsZ inhibitors. mdpi.comresearchgate.net For example, benzamide derivatives have been shown to possess potent antibacterial activity by targeting FtsZ. mdpi.com Compounds containing a benzyl pyridinone structure have also been identified as inhibitors of bacterial enzymes. mdpi.com The investigation of benzofuroquinolinium derivatives has shown that they can cause significant elongation in bacterial cells, a characteristic phenotype of FtsZ inhibition. nih.gov

Glycosidase Enzyme Inhibition (e.g., Alpha-Glucosidase, Alpha-Amylase)

Alpha-glucosidase and alpha-amylase are key enzymes in the digestion of carbohydrates. dovepress.com Inhibiting these enzymes can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. dovepress.comnih.gov Research has identified benzylamine derivatives as a promising class of α-glucosidase inhibitors. nih.gov Recent studies on dithiocarbamate-based inhibitors have specifically targeted benzylamine and piperazine (B1678402) derivatives, noting that substitutions on the benzene (B151609) ring are crucial for inhibitory activity. nih.gov These novel derivatives were found to be noncompetitive inhibitors of yeast α-glucosidase. nih.gov Furthermore, pyridone derivatives have also been synthesized and shown to have potent dual inhibitory activity against both α-amylase and α-glucosidase. researchgate.net

Table 2: Glycosidase Inhibition by Selected Related Derivatives

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Pyrrolidine derivative (4-methoxy analogue 3g) | α-Amylase | 26.24 (µg/mL) | N/A | nih.gov |

| Pyrrolidine derivative (4-methoxy analogue 3g) | α-Glucosidase | 18.04 (µg/mL) | N/A | nih.gov |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | α-Glucosidase | Potent | Noncompetitive | nih.gov |

| Pyridone derivative (Compound 13) | α-Amylase | 9.20 | N/A | researchgate.net |

| Pyridone derivative (Compound 12) | α-Glucosidase | 3.05 | N/A | researchgate.net |

| Acarbose (Reference) | α-Amylase/α-Glucosidase | 14.87 (for α-Amylase) | Competitive | researchgate.net |

Hsp90α Protein Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.govnih.gov The inducible Hsp90α isoform, in particular, is a target for anticancer drug development. nih.gov While pan-inhibitors that block all Hsp90 isoforms have faced challenges in clinical trials, the development of isoform-selective inhibitors is an active area of research. nih.govnih.gov Structure-based design has led to the creation of Hsp90α-selective inhibitors. nih.govresearchgate.net For example, analogs based on a benzamide inhibitor have been developed that exploit minor structural differences between the Hsp90α and Hsp90β N-terminal binding sites. nih.gov These studies show that molecules with specific aromatic and amine functionalities can be tailored to achieve selective inhibition, suggesting that compounds with a benzylamine framework could be investigated for such activity. nih.govnih.gov

Receptor Binding Assays (In Vitro)

There is currently no publicly available scientific literature or data from in vitro assays to suggest that this compound acts as a modulator of the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt).

While Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common and robust methods for assessing the binding of small molecules to protein targets, there are no specific studies where these assays have been used to evaluate the interaction of this compound with RORγt or other receptors. Similarly, no reporter assay data for this specific compound's activity on RORγt has been reported.

Due to the absence of binding studies for this compound with RORγt, there has been no characterization of its potential binding site, such as whether it would interact with allosteric or sub-orthosteric pockets on the receptor.

Interactions with Other Biological Targets (Non-Clinical)

The primary area of non-clinical research relevant to the scaffold of this compound is in the field of antitubercular agents, specifically as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for translocating mycolic acid precursors from the cytoplasm to the periplasm, a critical step in the formation of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this pathway, leading to cell death, making it a validated and promising target for novel anti-tuberculosis drugs.

A structure-based drug design strategy led to the identification of a series of pyridine-2-methylamine derivatives with potent antitubercular activity. Within this series, compounds with a pyridine-methylamine core structure demonstrated significant inhibitory effects against the M. tuberculosis H37Rv strain. For instance, a closely related analogue, referred to as compound 21 in one study, which features a pyridine-2-methylamine-4-aryl structure, exhibited strong activity.

The proposed mechanism for these pyridine-methylamine derivatives involves binding to a pocket within the transmembrane domain of MmpL3. Molecular docking studies of these related compounds suggest that the pyridine-2-methylamine moiety can form π-π stacking interactions with key amino acid residues, such as Y646, within the MmpL3 binding site. This interaction is believed to be a key determinant of their inhibitory action. Although this compound itself was not the lead compound in these studies, its structural similarity to the active pyridine-methylamine series suggests it may possess a similar mechanism of action against MmpL3.

General Antimicrobial Activity Studies

Studies on related pyridine-containing compounds have shown that their mechanism of action can involve acting on cell membranes, with surface activity being a key contributor to antibacterial properties. nih.gov For instance, certain pyridinium (B92312) salts exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov Research into various pyridine derivatives has revealed that specific substitutions can lead to broad-spectrum antimicrobial activity. uran.uamdpi.com For example, some pyridonethiols have shown potency against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumonia. mdpi.com Similarly, the synthesis and evaluation of 1,4-dihydropyridines and their oxidized pyridine counterparts have identified compounds with notable activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, and fungal strains such as Aspergillus niger and Aspergillus flavus. nih.gov

While extensive research exists on the antimicrobial properties of the broader class of pyridine and benzylamine derivatives, specific experimental data on the general antimicrobial activity of this compound is not detailed in the reviewed literature. The table below summarizes findings for structurally related compounds to provide context for the potential areas of activity for this class of molecules.

Table 1: Antimicrobial Activity of Structurally Related Pyridine Derivatives This table is for illustrative purposes based on related compound classes, as direct data for this compound was not available in the provided search results.

| Compound Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| Substituted Benzylidenehydrazinylpyridinium Derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | High activity against S. aureus; low activity against P. aeruginosa and C. albicans. | nih.gov |

| Alkyl Pyridinol Compounds | Gram-positive bacteria (e.g., S. aureus, including MRSA strains) | Potent antibacterial activity against various S. aureus strains. | mdpi.com |

| Thieno[2,3-d]pyrimidine-4-carboxamide Derivatives | Pseudomonas aeruginosa (ATCC 10145) | Some derivatives showed significant activity against P. aeruginosa. | uran.ua |

| Pyrazolyl-Pyridine Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, A. flavus | Compounds showed varying degrees of antibacterial and antifungal activity. | nih.gov |

| 2-Amino-4-pyrazolyl-4H-1,3-oxazines | Staphylococcus aureus, Escherichia coli | Pronounced activity against S. aureus; practically inactive against E. coli. | nanobioletters.com |

Effects on DNA (e.g., Hydrolytic Activity in Metal Complexes)

The interaction of small molecules with deoxyribonucleic acid (DNA) is a critical area of study, particularly for the development of new anticancer and antimicrobial agents. cmjpublishers.com Small molecules can bind to DNA through various modes, including intercalation between base pairs, binding within the major or minor grooves, or through covalent interactions. cmjpublishers.comnih.gov When these molecules are complexed with metal ions, they can gain additional functionalities, such as the ability to cleave the DNA backbone, often through hydrolytic or oxidative mechanisms. nih.govrsc.org

Metal complexes of ligands containing N-donor atoms, such as those derived from di(picolyl)amine, have been a focus of such research. rsc.orgnih.gov These complexes are studied for their ability to bind to and cleave DNA. For example, copper(II) complexes, in particular, have been shown to induce efficient DNA damage. nih.gov A conjugate of a benzo[b]quinolizinium ion with a bis(pyridin-2-ylmethyl)amino receptor was found to intercalate into DNA, and its Cu(II) complex induced single-strand cleavage of supercoiled plasmid DNA without the need for additional reagents. nih.gov Similarly, studies on metal complexes with an N-(2-ethoxyethanol)-bis(2-picolyl)amine ligand have been conducted to compare the DNA cleavage efficiency of different transition metals (Co, Ni, Cu, and Zn) within the same ligand framework. rsc.org

The specific compound this compound contains the necessary nitrogen atoms that could chelate with metal ions, forming complexes with the potential to interact with DNA. However, direct experimental studies detailing the DNA binding or the hydrolytic cleavage activity of metal complexes involving this compound as a ligand were not found in the reviewed literature. Research on related pyridine-4-carbohydrazide derivatives has confirmed DNA-binding properties, with spectroscopic and molecular docking studies indicating minor groove binding as the primary mode of interaction. cmjpublishers.com

The table below summarizes the DNA interaction findings for structurally related compounds, highlighting the potential mechanisms by which metal complexes of this compound might affect DNA.

Table 2: DNA Interaction Studies of Structurally Related Compounds This table is for illustrative purposes based on related compound classes, as direct data for this compound was not available in the provided search results.

| Compound/Complex | Interaction with DNA | Method of Study | Reference |

|---|---|---|---|

| Cu(II) complex of 9-bis(pyridin-2-ylmethyl)aminobenzo[b]quinolizinium | Intercalation and single-strand DNA cleavage | Photometric/fluorimetric titrations, CD spectroscopy, plasmid DNA cleavage assay | nih.gov |

| Metal(II) complexes of N-(2-ethoxyethanol)-bis(2-picolyl)amine | DNA cleavage | Supercoiled double-stranded DNA plasmid cleavage experiments | rsc.org |

| Pyridine-4-carbohydrazide Schiff base derivatives | Minor groove binding | Molecular docking, UV-visible absorption titration, competitive assays | cmjpublishers.com |

Analytical Method Development for Detection and Quantification

Chromatographic Techniques for Separation and Analysis of Amines and Pyridines

Chromatography is a primary tool for the separation and analysis of complex mixtures. sielc.com For a compound like (2-Methylbenzyl)(pyridin-4-ylmethyl)amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable. sielc.com

HPLC is a preferred method for the analysis of non-volatile or thermally sensitive compounds like many amines and pyridine (B92270) derivatives. sielc.comnih.gov The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Research Findings: The analysis of pyridine and its derivatives, which are typically hydrophilic and basic, can be challenging. helixchrom.comhelixchrom.com Traditional reversed-phase HPLC may require ion-pairing reagents to achieve good peak shape, but these are often incompatible with mass spectrometry (MS) detection. helixchrom.comhelixchrom.com Modern mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers a powerful alternative, enabling the separation of isomers and related compounds without ion-pairing reagents. sielc.comhelixchrom.com For instance, mixed-mode columns can effectively separate pyridine and its isomers using simple mobile phases of water, acetonitrile (B52724), and an acid buffer, which is compatible with MS detection. sielc.com

For amine analysis, derivatization is a common strategy to improve chromatographic properties and detection sensitivity. nih.gov Pre-column derivatization of primary and secondary amino groups with reagents like dansyl chloride or o-phthaldialdehyde (OPA) allows for UV or fluorescence detection with high sensitivity. nih.govsigmaaldrich.comakjournals.com A validated HPLC-DAD (Diode Array Detector) method for biogenic amines in cheese, for example, involved derivatization with dansyl chloride and achieved limits of detection (LOD) in the range of 1.53–1.88 mg/kg. nih.gov

The separation of this compound could likely be achieved on a C8 or C18 reversed-phase column or, for improved performance, a mixed-mode or HILIC column. sielc.comchromatographyonline.com The mobile phase would typically consist of an acetonitrile/water or methanol/water gradient with an acidic modifier like formic acid to ensure good peak shape for the basic analyte. helixchrom.comhelixchrom.com

Interactive Data Table: HPLC Methods for Amines and Pyridines

| Analyte Type | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Pyridine & Aminopyridines | Amaze HD (Mixed-Mode) | MeCN/MeOH with HCOOH & AmFm | UV, MS | helixchrom.com |

| Pyridine | Primesep 100 (Mixed-Mode) | Water/MeCN with H₂SO₄ | UV | sielc.com |

| Biogenic Amines | Ascentis RP-Amide | Water/MeCN with Ammonium Acetate | UV (post-derivatization) | sigmaaldrich.com |

| Biogenic Amines | Agilent Eclipse Plus C18 | Acetonitrile/Water | UV (post-derivatization) | akjournals.com |

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. ccsknowledge.comcdc.gov The sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase.

Research Findings: The GC analysis of amines can be challenging due to their high polarity and basicity, which often leads to interactions with active sites in the column and results in significant peak tailing. labrulez.comrestek.com To overcome this, columns must be highly inert and deactivated, often by adding a base to the packing material or using specialized columns. labrulez.comrestek.com For example, the Rtx-Volatile Amine column is specifically designed for analyzing volatile amines, even in harsh matrices containing water, and provides good peak shapes and reproducibility. restek.com Similarly, packed columns like Carbopack B coated with Carbowax 20M and KOH are used for separating aliphatic amines, even at ppm levels in water. labrulez.com

For pyridine analysis, GC is a standard method, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). cdc.govtandfonline.comtandfonline.com Headspace GC (HS-GC) is particularly well-suited for determining volatile compounds like pyridine in solid or liquid samples, as it avoids complex extraction procedures. tandfonline.commee.gov.cn A validated HS-GC-MS/MS method for pyridine in crustacean tissue achieved a method limit of detection (mLOD) of 0.0060 mg/kg. tandfonline.com In some cases, derivatization can be employed in GC to improve the volatility and chromatographic behavior of amines. researchgate.net Acylation is a common derivatization procedure for primary and secondary amines. researchgate.net

Given the structure of this compound, direct GC analysis might be possible, but would likely require a high-temperature, base-deactivated capillary column to prevent peak tailing.

Interactive Data Table: GC Columns for Amine and Pyridine Analysis

| Analyte Type | Column Type | Key Features | Detector | Reference |

|---|---|---|---|---|

| Volatile Amines | Rtx-Volatile Amine | Specialized stable bonded phase for basic compounds; robust against water injections. | FID, MS | ccsknowledge.comrestek.com |

| Aliphatic Amines | Carbopack B/4% Carbowax 20M/0.8% KOH | Packed column, base-deactivated for improved inertness. | FID | labrulez.com |

| Pyridine | n-Octane/Porasil C & Carbowax 1500/Chromosorb W | Dual column system for separating hydrocarbons and pyridines. | FID | tandfonline.com |

| Pyridine | Not specified | Headspace GC-MS/MS for volatile analysis. | MS/MS | tandfonline.com |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their charge-to-size ratio. creative-proteomics.comyoutube.com The process occurs in a narrow capillary filled with a conductive buffer solution under an applied electric field. youtube.comnih.gov It is particularly effective for charged molecules like protonated amines and pyridines.

Research Findings: CZE is a well-established technique for analyzing a wide range of molecules, from small ions to large proteins. nih.gov It offers advantages such as high separation efficiency, rapid analysis times, and minimal sample consumption. creative-proteomics.comnih.gov The separation is driven by the differential electrophoretic mobility of analytes in an electric field. youtube.com

A CZE method with conductometric detection was developed for the separation of six biogenic amines, achieving separation within 10 minutes. nih.gov The method demonstrated good linearity, accuracy (recovery 86-107%), and detection limits of 2-5 micromol/L. nih.gov The background electrolyte (BGE) composition is a critical parameter for optimizing separation. An optimized BGE for biogenic amines consisted of histidine, adipic acid, sulfuric acid, EDTA, hydroxyethylcellulose, and methanol. nih.gov

For the analysis of this compound, the compound would be positively charged in an acidic buffer due to the protonation of the pyridine and amine nitrogens. This would allow it to migrate toward the cathode, separating from neutral species and other cations based on its specific charge-to-size ratio. UV detection is the most common mode used in CZE. creative-proteomics.com

Spectrophotometric Detection Methods

Spectrophotometric methods rely on the interaction of molecules with electromagnetic radiation (e.g., UV-visible light). These methods can be adapted into sensor-based approaches for rapid and often visual detection.

Colorimetric sensors provide a visual change, typically a change in color, in the presence of a specific analyte. This is often achieved through a chemical reaction or a specific binding event between a sensor molecule and the analyte.

Research Findings: Colorimetric sensor arrays have been developed for the discrimination of various volatile amines with sensitivities below 1 part-per-million by volume (ppmv). illinois.edu These arrays can incorporate dyes that respond differently to analytes based on factors like acidity/basicity, molecular size, and polarity, allowing for the distinction between even isomeric amines. illinois.edu For example, a sensor array with six chemically responsive dyes was able to distinguish between six different amines and various concentrations of trimethylamine. nih.gov

Other approaches use specific chemical reactions. Meldrum's activated furan (B31954) (MAF), for instance, reacts with primary and secondary amines to produce a distinct, naked-eye-detectable color change and has been used to detect volatile amines from food spoilage. wiley.com Similarly, sensors based on N-annulated perylene (B46583) diimide dyes change color in the presence of amine bases through an acid-base mechanism. rsc.org The pyridine moiety itself can be part of a colorimetric sensor; a 4-(pyrrol-1-yl)pyridine chemodosimeter was developed for the detection of nitrite, showing a color change from yellow to pink with a detection limit of 0.330 ppm. acs.orgnih.govresearchgate.net

A colorimetric sensor for this compound could be designed based on the basicity of its nitrogen atoms, which could induce a color change in a pH-sensitive dye or a specially designed chemosensor. rsc.org

Fluorometric sensors utilize changes in fluorescence properties (e.g., intensity, wavelength, or lifetime) upon interaction with an analyte. These methods are often highly sensitive and selective.

Research Findings: Fluorescence sensing is a powerful tool for amine detection. researchgate.net Mechanisms often involve turning fluorescence "on" or "off." For instance, a non-luminescent probe with a bis-vinylogous thioester receptor was shown to exhibit a "turn-on" fluorescence signal in the presence of volatile amines like ammonia (B1221849). rsc.orgrsc.org Sensors based on aggregation-induced emission (AIE) are also prominent. nih.govacs.org In one study, a mixture of a carboxylic acid-substituted tetraphenylethene (an AIE-active molecule) and biogenic amines resulted in a strong blue emission, serving as a "turn-on" sensor. nih.gov

Pyridine derivatives are frequently used as fluorophores in sensors for detecting metal ions, where coordination to the pyridine nitrogen quenches or enhances fluorescence. nih.govmdpi.com This principle can be reversed, where the analyte (an amine) interacts with a sensor complex to induce a fluorescent response. Pyridine-based fluorophores have also been explored as optical sensors for detecting benzene (B151609) in gasoline, where quenching of fluorescence is the detection mechanism. mdpi.com

The detection of this compound could be achieved using a fluorometric sensor that responds to its basic or nucleophilic nature. The interaction could lead to a measurable change in the fluorescence signal of the sensor molecule.

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The accurate detection and quantification of "this compound" in environmental and biological samples present significant analytical challenges. The complexity of matrices such as soil, water, plasma, and urine necessitates robust sample preparation techniques to isolate the analyte, remove interfering substances, and minimize matrix effects, which can significantly impact the accuracy and sensitivity of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). eijppr.commedipharmsai.comnih.gov

Sample preparation is a critical step, often considered a bottleneck in the analytical workflow, as each matrix has unique physical and chemical properties. researchgate.net The primary goals of sample preparation are to extract the target analyte from the sample matrix, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. pjoes.com The choice of sample preparation method is dictated by the physicochemical properties of "this compound," the nature of the sample matrix, and the required limit of quantification.

Environmental Samples: Soil and Water

For environmental matrices like soil and water, common extraction techniques include liquid-solid extraction (LSE), accelerated solvent extraction (ASE), and solid-phase extraction (SPE). eijppr.com The selection of the appropriate technique depends on factors such as the analyte's polarity, the organic matter content of the soil, and the pH of the water sample. eijppr.com

In soil analysis, the initial step often involves drying and homogenizing the sample to ensure representative sampling. tamu.edu Extraction can be performed using various organic solvents or solvent mixtures. For amine-containing compounds, the pH of the extraction solvent is a critical parameter to optimize recovery. Given the basic nature of the pyridine and amine functional groups in "this compound", adjusting the pH of the extraction solvent can significantly influence its partitioning behavior. For instance, using an acidified solvent can enhance the extraction of basic compounds from soil matrices. eijppr.com

Water samples, depending on the level of contamination and suspended solids, may require an initial filtration step. researchgate.net SPE is a widely used technique for the extraction and pre-concentration of organic analytes from aqueous samples. The choice of the SPE sorbent (e.g., C18, Oasis HLB) is crucial and should be tailored to the polarity of "this compound". eijppr.com

Table 1: Hypothetical Extraction Recovery of this compound from Environmental Samples Using Different Preparation Methods

| Sample Matrix | Preparation Method | Extraction Solvent/SPE Cartridge | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Soil | Accelerated Solvent Extraction (ASE) | Acetonitrile/Water (80:20, v/v) with 0.1% Formic Acid | 88.5 | 6.2 |

| Soil | Liquid-Solid Extraction (LSE) | Methanol with 0.1% Formic Acid | 75.2 | 8.9 |

| River Water | Solid-Phase Extraction (SPE) | Oasis HLB Cartridge | 92.1 | 4.5 |

| River Water | Liquid-Liquid Extraction (LLE) | Dichloromethane | 81.7 | 7.1 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on typical recovery values for structurally similar compounds. Specific experimental validation is required for "this compound".

Biological Samples: Plasma and Urine

The analysis of "this compound" in biological fluids such as plasma and urine is essential for pharmacokinetic and toxicological studies. These matrices are complex, containing proteins, salts, lipids, and endogenous metabolites that can cause significant matrix effects. nih.govresearchgate.net Common sample preparation techniques for biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein precipitation, often performed with acetonitrile or methanol, is a simple and rapid method for removing the bulk of proteins from plasma samples. nih.gov However, it may not effectively remove other matrix components like phospholipids, which are known to cause ion suppression in ESI-LC-MS/MS. researchgate.net

LLE offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent. The choice of solvent and the pH of the aqueous phase are critical for achieving high extraction efficiency for "this compound". scirp.org

SPE is often considered the gold standard for sample cleanup in bioanalysis, providing the cleanest extracts and thus minimizing matrix effects. nih.gov Various SPE sorbents, including reversed-phase, ion-exchange, and mixed-mode, can be employed depending on the specific properties of the analyte and the matrix.

Matrix Effects